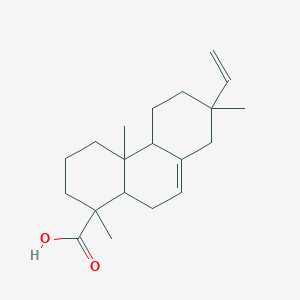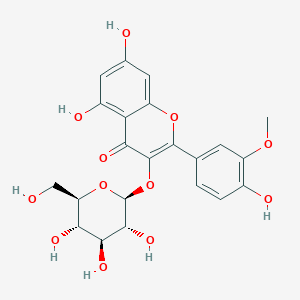
isorhamnetin-3-O-glucoside
Overview
Description
Isorhamnetin-3-O-glucoside is a naturally occurring flavonoid glycoside found in various plants, including vegetables and fruits. It is a derivative of isorhamnetin, a flavonol known for its antioxidant properties. The chemical formula of this compound is C22H22O12, and it is known for its potential health benefits, including anti-inflammatory, antioxidant, and anti-diabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isorhamnetin-3-O-glucoside can be synthesized through enzymatic methods. One efficient method involves the use of a three-enzyme cascade system, including rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase, with a uridine diphosphate-rhamnose regeneration system .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as sea buckthorn (Hippophae rhamnoides) and Ginkgo biloba. The extraction process may include enzyme-assisted extraction (EAE) and solid-liquid extraction (SLE) to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Isorhamnetin-3-O-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions.
Major Products: The major products formed from these reactions include various isorhamnetin derivatives with modified functional groups, enhancing their biological activities .
Scientific Research Applications
Isorhamnetin-3-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the quantification and identification of flavonoids.
Biology: It exhibits significant anti-inflammatory and antioxidant activities, making it a subject of interest in biological research.
Medicine: It has potential therapeutic applications in the treatment of diabetes, cardiovascular diseases, and cancer due to its anti-diabetic, cardioprotective, and anticancer properties.
Industry: It is used in the food and nutraceutical industries for its health-promoting benefits
Mechanism of Action
Isorhamnetin-3-O-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Anti-diabetic Activity: It enhances insulin sensitivity and reduces blood glucose levels by inhibiting α-glucosidase and α-amylase enzymes
Comparison with Similar Compounds
Isorhamnetin-3-O-glucoside is unique among flavonoid glycosides due to its specific glycosylation pattern, which enhances its bioavailability and biological activities. Similar compounds include:
- Isorhamnetin-3-O-rhamnoside
- Isorhamnetin-3-O-neohesperidoside
- Isorhamnetin-3-O-robinobioside
These compounds share similar antioxidant and anti-inflammatory properties but differ in their glycosylation patterns and specific biological activities .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLRUIIRRZYHHS-LFXZADKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311218 | |
| Record name | Isorhamnetin 3-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5041-82-7 | |
| Record name | Isorhamnetin 3-O-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isorhamnetin-3-O-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isorhamnetin 3-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISORHAMNETIN 3-O-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI252A6EPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic benefits of isorhamnetin-3-O-glucoside?
A1: Research suggests potential benefits in several areas: * Neuroprotection: May promote neurite outgrowth and protect neuronal cells against oxidative stress [, ].* Anti-diabetic effects: Exhibits potential to enhance glucose uptake in muscle cells, reduce glucose production in liver cells, and inhibit α-amylase and α-glucosidase enzymes [, , ].* Anti-obesity properties: May suppress lipid accumulation and adipogenesis, potentially by inhibiting pro-adipogenic transcription factors []. * Anti-inflammatory and antinociceptive effects: Studies indicate potential for reducing inflammation and pain, possibly by modulating inflammatory pathways and nitric oxide synthase (NOS) activity [, ].
Q2: How does this compound exert its neuroprotective effects?
A2: Research suggests it may promote neurite outgrowth, potentially by enhancing the expression of neurofilaments induced by nerve growth factor (NGF) in PC12 cells []. It also shows promise in protecting neuronal cells from oxidative stress, though the exact mechanisms require further investigation [].
Q3: What is known about the anti-diabetic mechanism of action of this compound?
A3: It demonstrates the potential to:* Stimulate glucose uptake in C2C12 mouse muscle cells [].* Reduce glucose production in H4IIE rat liver cells, potentially by reducing glucose-6-phosphatase enzymatic activity [].* Inhibit α-amylase and α-glucosidase enzymes, potentially slowing down carbohydrate digestion and absorption [].
Q4: How does this compound impact obesity?
A4: Studies indicate that it can inhibit lipase activity in a dose-dependent manner []. Furthermore, it may suppress lipid accumulation and adipogenesis in 3T3-L1 adipocytes, potentially by downregulating pro-adipogenic transcription factors like C/EBPα [].
Q5: How does this compound contribute to anti-inflammatory and antinociceptive effects?
A5: While the exact mechanisms need further elucidation, current research suggests several possibilities:* It may modulate the secretion of pro-inflammatory and anti-inflammatory cytokines [].* It might act similarly to non-steroidal anti-inflammatory drugs (NSAIDS) by targeting inflammatory pathways [].* It could potentially inhibit nitric oxide synthase (NOS) activity, thus reducing inflammation and pain [].
Q6: What is the molecular formula and weight of this compound?
A6: Its molecular formula is C28H32O16 and its molecular weight is 624.54 g/mol.
Q7: What analytical methods are used to identify and quantify this compound?
A7: Several techniques are commonly employed: * High-performance liquid chromatography (HPLC) coupled with various detectors like diode array detection (DAD), electrospray ionization mass spectrometry (ESI-MS), and tandem mass spectrometry (MS/MS) are widely used for identification and quantification [, , , , ].* Ultra-performance liquid chromatography (UPLC) coupled with Q-TOF mass spectrometry offers enhanced resolution and sensitivity for analyzing complex mixtures [, ].* Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information [, , ].
Q8: How do structural modifications of this compound affect its activity?
A8: Research on related flavonoids suggests that:* The presence of a hydroxyl group at position 3 of the C ring and bulky, hydrophilic, electron-donating substituents at this position may enhance the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism [].* Glycosylation patterns influence activity, with specific glycosides exhibiting varying degrees of efficacy in different biological assays [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


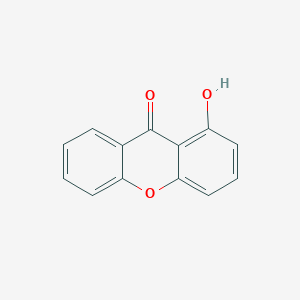
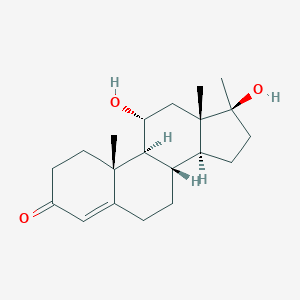
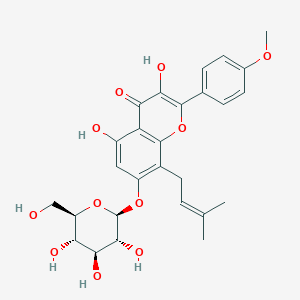
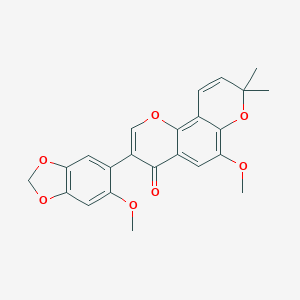
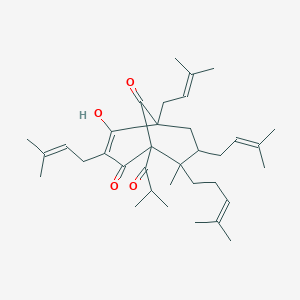
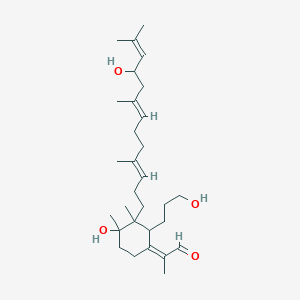
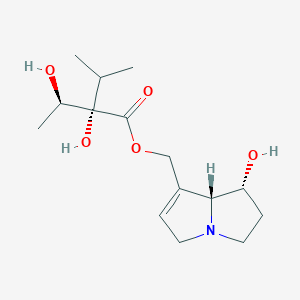
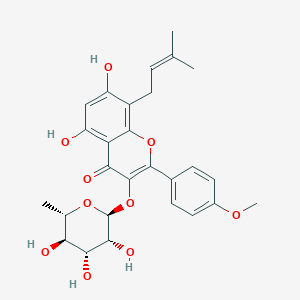
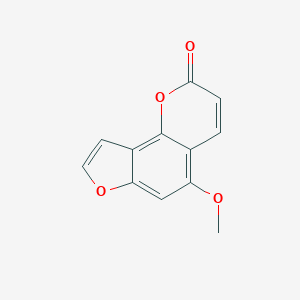
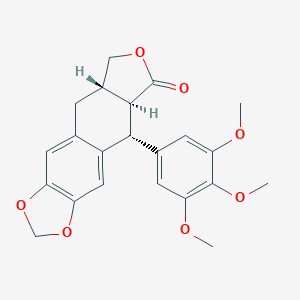
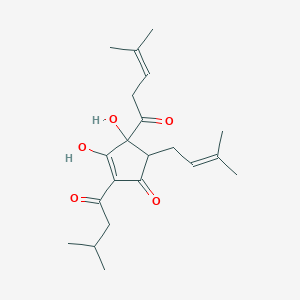
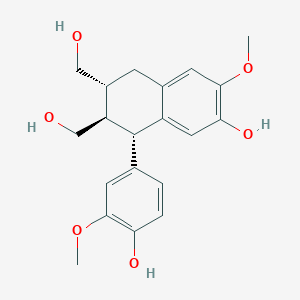
![(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol](/img/structure/B191598.png)
